molecular formula C21H22FN3OS2 B11595104 3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one

3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one

Cat. No.: B11595104
M. Wt: 415.6 g/mol
InChI Key: BXVSXODMCLQYGT-UHFFFAOYSA-N
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Description

3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of adamantane, thiadiazole, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of adamantane derivatives with thiadiazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects. The pathways involved include the inhibition of DNA synthesis and disruption of cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of adamantane, thiadiazole, and thiazolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H22FN3OS2

Molecular Weight

415.6 g/mol

IUPAC Name

3-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22FN3OS2/c22-16-3-1-15(2-4-16)18-25(17(26)11-27-18)20-24-23-19(28-20)21-8-12-5-13(9-21)7-14(6-12)10-21/h1-4,12-14,18H,5-11H2

InChI Key

BXVSXODMCLQYGT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N5C(SCC5=O)C6=CC=C(C=C6)F

Origin of Product

United States

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